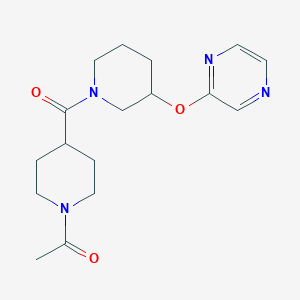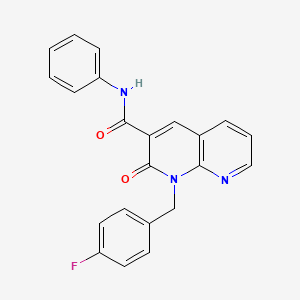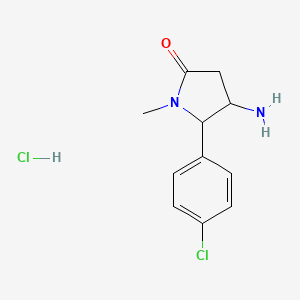![molecular formula C23H22N2O2S2 B3007094 3-(3,5-dimethylphenyl)-6-methyl-2-((2-oxo-2-phenylethyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one CAS No. 851410-75-8](/img/structure/B3007094.png)
3-(3,5-dimethylphenyl)-6-methyl-2-((2-oxo-2-phenylethyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "3-(3,5-dimethylphenyl)-6-methyl-2-((2-oxo-2-phenylethyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one" is a structurally complex molecule that belongs to the class of thienopyrimidinones. This class of compounds has been extensively studied due to their diverse biological activities and potential therapeutic applications. The molecule is characterized by a thienopyrimidinone core, which is a bicyclic system containing a thiophene ring fused to a pyrimidinone moiety. The compound also features various substituents, including methyl groups and a phenylethylthio side chain, which may contribute to its biological activity.
Synthesis Analysis
The synthesis of thienopyrimidinones can be achieved through various methods. For instance, the synthesis of 5,6-dihydrothieno[3',2':4,5]thieno[2,3-d]pyrimidin-4(3H)-ones involves a consecutive method that includes an aza-Wittig reaction followed by a reaction with amines, phenols, or alcohols in the presence of a catalytic amount of sodium ethoxide or solid potassium carbonate . Another approach for synthesizing 2-methylthio-3-substituted amino-5,6-dimethyl thieno[2,3-d]pyrimidin-4(3H)-ones involves reacting the starting material with different aldehydes and ketones . Additionally, one-pot synthesis methods have been developed for creating derivatives of thiazolo[2,3-b]dihydropyrimidinone, which share a similar heterocyclic structure with the compound of interest .
Molecular Structure Analysis
The molecular structure of thienopyrimidinones is crucial for their biological activity. The presence of the thieno[2,3-d]pyrimidin-4(3H)-one scaffold is a common feature in compounds with potential anticancer properties, as it can influence the dynamics of microtubule and F-actin cytoskeletons . The stereochemistry of the substituents, as seen in the diastereoselective synthesis of related compounds, can also significantly affect the biological activity .
Chemical Reactions Analysis
Thienopyrimidinones can undergo various chemical reactions, including alkylation. For example, the alkylation of 2-thiouracils with specific bromo compounds in DMF exclusively occurs at the sulfur atom, leading to derivatives with virus-inhibiting properties . Similarly, thieno[3,2-d]pyrimidin-4-ones can be alkylated to produce N- and S-alkyl derivatives . These reactions are essential for modifying the biological activity and pharmacokinetic properties of the compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of thienopyrimidinones, such as solubility, melting point, and stability, are influenced by their molecular structure. The presence of substituents like methylthio groups and aryl moieties can affect these properties and, consequently, the bioavailability and efficacy of the compounds. Some thienopyrimidinones have shown a range of biological activities, including platelet antiaggregating, antiinflammatory, antiarrhythmic, and antihyperlipidemic activities . The condensation of thienopyrimidinones with aromatic aldehydes and furfural has been used to synthesize derivatives with potential biological activities . Additionally, the antibacterial activity of pyridopyrimidinones, which are structurally related to thienopyrimidinones, has been investigated, highlighting the importance of the pyrimidinone core in medicinal chemistry .
Applications De Recherche Scientifique
Synthesis and Evaluation of Antitumor Activity
The compound 3-(3,5-dimethylphenyl)-6-methyl-2-((2-oxo-2-phenylethyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one and its derivatives have been synthesized and evaluated for their antitumor activities. Hafez and El-Gazzar (2017) synthesized a series of novel thieno[3,2-d]pyrimidine derivatives, demonstrating potent anticancer activity against various human cancer cell lines, including breast adenocarcinoma (MCF-7), cervical carcinoma (HeLa), and colonic carcinoma (HCT-116). The compounds exhibited growth inhibition properties comparable to doxorubicin, highlighting their potential as effective antitumor agents (H. Hafez, Abdel-Rhman B. A. El-Gazzar, 2017).
Antimicrobial Activity
New derivatives containing the thieno[3,2-d]pyrimidin-4-one moiety have been synthesized and screened for antimicrobial activity. El Azab and Abdel‐Hafez (2015) prepared novel thiazolidinone derivatives featuring the thieno[3,4-d]pyrimidin-4-one core and tested them against various bacterial and fungal strains. These compounds showed promising biological activity, suggesting their potential as antimicrobial agents (I. H. El Azab, S. Abdel‐Hafez, 2015).
Anti-HIV-1 Activity
The compound's derivatives have also been explored for their potential anti-HIV-1 activity. Novikov et al. (2004) synthesized new derivatives of pyrimidin-4(3H)-one and evaluated their efficacy against the type 1 human immunodeficiency virus in vitro. Their findings indicated that certain derivatives suppressed HIV-1 reproduction by 50% at specific concentrations, demonstrating their potential as anti-HIV-1 agents (M. Novikov, A. Ozerov, O. Sim, R. Buckheit, 2004).
Propriétés
IUPAC Name |
3-(3,5-dimethylphenyl)-6-methyl-2-phenacylsulfanyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O2S2/c1-14-9-15(2)11-18(10-14)25-22(27)21-19(12-16(3)29-21)24-23(25)28-13-20(26)17-7-5-4-6-8-17/h4-11,16H,12-13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFVMFVRNZLKBPW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C(S1)C(=O)N(C(=N2)SCC(=O)C3=CC=CC=C3)C4=CC(=CC(=C4)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)-4-(trifluoromethoxy)benzamide](/img/structure/B3007013.png)
![2-[[3-(3-ethoxypropyl)-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(3-fluorophenyl)acetamide](/img/structure/B3007014.png)




![N-(benzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-5-nitrofuran-2-carboxamide hydrochloride](/img/structure/B3007021.png)
![3-[(Tert-butoxy)carbonyl]-3-azabicyclo[3.3.1]nonane-7-carboxylic acid](/img/structure/B3007022.png)

![(2S)-1-[(2S)-2-Amino-3-methylbutanoyl]pyrrolidine-2-carboxylic acid;2,2,2-trifluoroacetic acid](/img/structure/B3007025.png)


![2-{[(4-Chlorophenyl)methyl]amino}-4-(4-ethoxyphenyl)-4-oxobutanoic acid](/img/structure/B3007034.png)